molecular formula C15H17N3O B11485306 4-(1H-benzimidazol-2-yl)-1-(cyclopropylmethyl)pyrrolidin-2-one

4-(1H-benzimidazol-2-yl)-1-(cyclopropylmethyl)pyrrolidin-2-one

Cat. No.: B11485306
M. Wt: 255.31 g/mol
InChI Key: VLGJDWCANOPYBF-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1-(cyclopropylmethyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole ring fused to a pyrrolidinone structure with a cyclopropylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(cyclopropylmethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyclopropylmethylation: The benzimidazole intermediate is then alkylated with cyclopropylmethyl halide in the presence of a base such as potassium carbonate.

    Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring, which can be accomplished through cyclization reactions involving appropriate amine and carbonyl precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1-(cyclopropylmethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole or pyrrolidinone rings.

    Reduction: Reduced forms of the benzimidazole or pyrrolidinone rings.

    Substitution: Substituted benzimidazole or cyclopropylmethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1H-benzimidazol-2-yl)-1-(cyclopropylmethyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(cyclopropylmethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to bind to various biological targets, while the pyrrolidinone moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzimidazol-2-yl)pyrrolidin-2-one: Lacks the cyclopropylmethyl group, which may affect its bioactivity and chemical properties.

    1-(cyclopropylmethyl)pyrrolidin-2-one: Lacks the benzimidazole ring, which is crucial for binding to biological targets.

    4-(1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one: Has a methyl group instead of a cyclopropylmethyl group, which may influence its reactivity and interactions.

Uniqueness

4-(1H-benzimidazol-2-yl)-1-(cyclopropylmethyl)pyrrolidin-2-one is unique due to the combination of the benzimidazole ring and the cyclopropylmethyl group, which together confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(cyclopropylmethyl)pyrrolidin-2-one

InChI

InChI=1S/C15H17N3O/c19-14-7-11(9-18(14)8-10-5-6-10)15-16-12-3-1-2-4-13(12)17-15/h1-4,10-11H,5-9H2,(H,16,17)

InChI Key

VLGJDWCANOPYBF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CC(CC2=O)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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